
1-Chloro-4-methanesulfinylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methanesulfinylbutane is an organic compound with the molecular formula C5H11ClOS It contains a sulfoxide group, a chlorine atom, and a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-methanesulfinylbutane can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-butanol with methanesulfinyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production efficiently. The use of catalysts and advanced purification techniques ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-methanesulfinylbutane undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: 1-Chloro-4-methanesulfonylbutane.
Reduction: 1-Chloro-4-methylsulfanylbutane.
Substitution: Various substituted butane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-4-methanesulfinylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of sulfoxide-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methanesulfinylbutane involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding properties. The chlorine atom can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methoxybutane: Similar structure but with a methoxy group instead of a sulfoxide group.
1-Chloro-4-methylsulfanylbutane: Similar structure but with a sulfide group instead of a sulfoxide group.
1-Chloro-4-butanol: Similar structure but with a hydroxyl group instead of a sulfoxide group.
Uniqueness
1-Chloro-4-methanesulfinylbutane is unique due to the presence of the sulfoxide group, which imparts distinct chemical and physical properties. The sulfoxide group can participate in various chemical reactions, making the compound versatile for different applications.
Properties
CAS No. |
53394-81-3 |
|---|---|
Molecular Formula |
C5H11ClOS |
Molecular Weight |
154.66 g/mol |
IUPAC Name |
1-chloro-4-methylsulfinylbutane |
InChI |
InChI=1S/C5H11ClOS/c1-8(7)5-3-2-4-6/h2-5H2,1H3 |
InChI Key |
HJVWKFAXJLSSAW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-5-azaspiro[3.4]octane](/img/structure/B15261968.png)

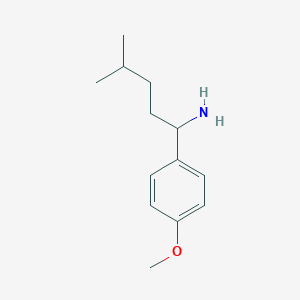
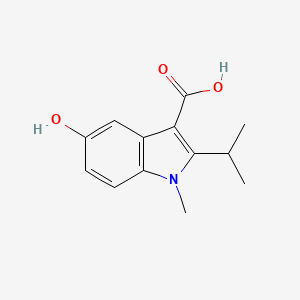
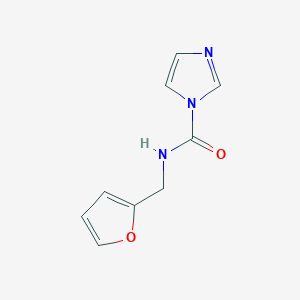
![7-(Bromomethyl)-6-oxaspiro[3.4]octane](/img/structure/B15262001.png)
![6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B15262006.png)
![{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B15262011.png)
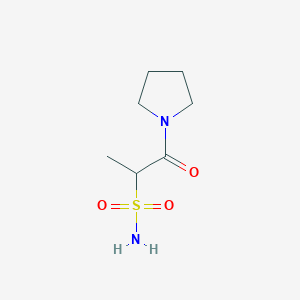
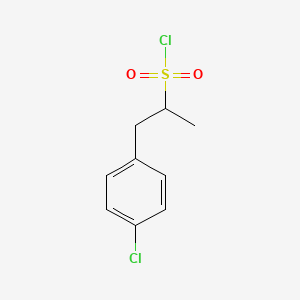
![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carbaldehyde](/img/structure/B15262031.png)
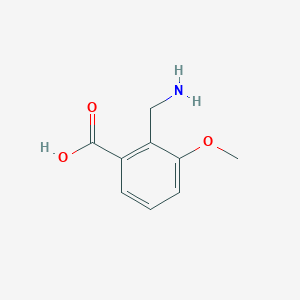
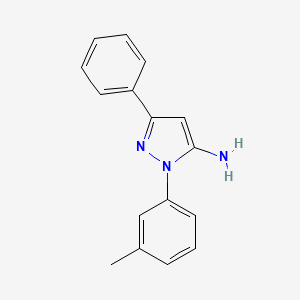
![N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15262062.png)
